1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid
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Description
1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid is a chemical compound with the molecular formula C8H8ClN3O2 . It is also known as CAS No. 1289387-12-7 .
Synthesis Analysis
The synthesis of azetidine derivatives has been described in the literature . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The molecular structure of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid can be analyzed using various spectroscopic techniques. For instance, the structures of similar heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis
The chemical reactions involving 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid can be complex. As mentioned in the synthesis analysis, the compound can be obtained through a series of reactions including the DBU-catalysed Horner–Wadsworth–Emmons reaction and aza-Michael addition .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid can be inferred from its molecular formula, C8H8ClN3O2 . Its molecular weight is 213.621.Scientific Research Applications
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Chemical Research and Development
- Summary of the application : This compound is used in research and development .
- Methods of application or experimental procedures : The safety data sheet suggests that it should be stored sealed in a dry place at 2-8°C .
- Results or outcomes : The specific outcomes of this research and development are not mentioned in the source .
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Synthesis of New Heterocyclic Amino Acid Derivatives
- Summary of the application : This compound is used in the synthesis of new heterocyclic amino acid derivatives .
- Methods of application or experimental procedures : The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target .
- Results or outcomes : The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
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- Summary of the application : Azetidine and its derivatives, such as “1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid”, are valuable compounds in pharmaceutical research .
- Methods of application or experimental procedures : The specific methods of application in pharmaceutical research can vary widely depending on the specific study or experiment being conducted .
- Results or outcomes : The specific outcomes of this research are not mentioned in the source .
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- Summary of the application : Azetidine and its derivatives are also used in agrochemical research .
- Methods of application or experimental procedures : The specific methods of application in agrochemical research can vary widely depending on the specific study or experiment being conducted .
- Results or outcomes : The specific outcomes of this research are not mentioned in the source .
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- Summary of the application : This compound is often used in chemical synthesis .
- Methods of application or experimental procedures : The specific methods of application in chemical synthesis can vary widely depending on the specific study or experiment being conducted .
- Results or outcomes : The specific outcomes of this research are not mentioned in the source .
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- Summary of the application : This compound can be used in quality control and testing .
- Methods of application or experimental procedures : The specific methods of application in quality control and testing can vary widely depending on the specific study or experiment being conducted .
- Results or outcomes : The specific outcomes of this research are not mentioned in the source .
properties
IUPAC Name |
1-(6-chloropyrimidin-4-yl)azetidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O2/c9-6-1-7(11-4-10-6)12-2-5(3-12)8(13)14/h1,4-5H,2-3H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVTYJIHGVNKEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC(=NC=N2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733667 |
Source
|
Record name | 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid | |
CAS RN |
1289387-12-7 |
Source
|
Record name | 1-(6-Chloropyrimidin-4-yl)azetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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